N-trans-caffeoyloctopamine
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Overview
Description
N-trans-caffeoyloctopamine is a naturally occurring phenolic amide found in various plant species. It is part of the hydroxycinnamic acid amides family, which are known for their diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-trans-caffeoyloctopamine can be synthesized through the reaction of trans-caffeic acid with octopamine under specific conditions. The reaction typically involves the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane. The reaction is carried out at room temperature and monitored using thin-layer chromatography (TLC) until completion .
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from plant sources, such as hemp seeds. The extraction process includes solvent extraction using a mixture of water and organic solvents like methanol or acetone. The extract is then purified using chromatographic techniques to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: N-trans-caffeoyloctopamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert it into its corresponding reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the phenolic hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of this compound.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
N-trans-caffeoyloctopamine has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of phenolic amides and their derivatives.
Biology: It exhibits antioxidant and anti-inflammatory properties, making it a subject of interest in studies related to oxidative stress and inflammation.
Medicine: Its neuroprotective effects are being explored for potential therapeutic applications in neurodegenerative diseases.
Mechanism of Action
N-trans-caffeoyloctopamine exerts its effects primarily through its antioxidant activity. It scavenges free radicals and inhibits oxidative stress pathways. Additionally, it has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of neuroprotection .
Comparison with Similar Compounds
- N-trans-caffeoyltyramine
- N-trans-feruloyloctopamine
- N-trans-sinapoyloctopamine
Comparison: N-trans-caffeoyloctopamine is unique due to its specific combination of caffeic acid and octopamine, which imparts distinct biological activities. Compared to N-trans-caffeoyltyramine, it has a different amine component, leading to variations in its antioxidant and neuroprotective properties. N-trans-feruloyloctopamine and N-trans-sinapoyloctopamine have different phenolic acid components, resulting in differences in their reactivity and biological effects .
Properties
Molecular Formula |
C17H17NO5 |
---|---|
Molecular Weight |
315.32 g/mol |
IUPAC Name |
(E)-3-(3,4-dihydroxyphenyl)-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]prop-2-enamide |
InChI |
InChI=1S/C17H17NO5/c19-13-5-3-12(4-6-13)16(22)10-18-17(23)8-2-11-1-7-14(20)15(21)9-11/h1-9,16,19-22H,10H2,(H,18,23)/b8-2+ |
InChI Key |
WFSBMHVPEBWUPR-KRXBUXKQSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(CNC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C(CNC(=O)C=CC2=CC(=C(C=C2)O)O)O)O |
Origin of Product |
United States |
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